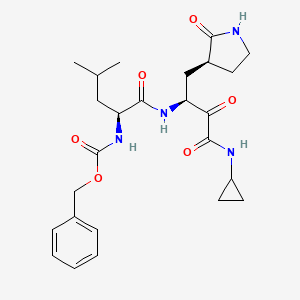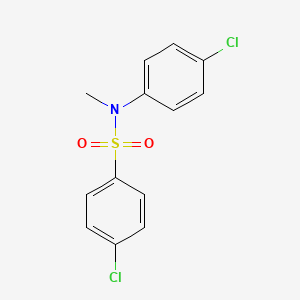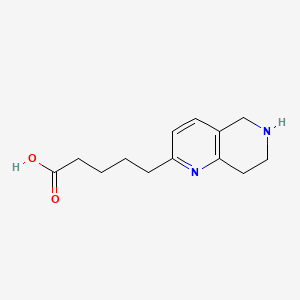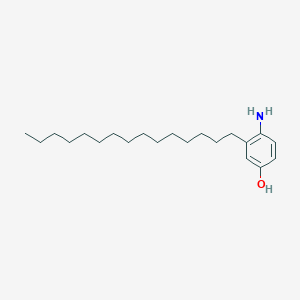
4-Amino-3-pentadecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-pentadecylphenol is a phenolic compound with the molecular formula C21H37NO. It is characterized by a long alkyl chain attached to a phenolic ring, which imparts unique properties to the molecule. This compound is known for its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-pentadecylphenol typically involves the alkylation of phenol followed by amination. One common method includes the reaction of 3-pentadecylphenol with ammonia or an amine under specific conditions to introduce the amino group at the para position .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or nickel can facilitate the alkylation and amination steps, making the process more viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Primary or secondary amines.
Substitution: Esters or ethers.
Scientific Research Applications
4-Amino-3-pentadecylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects on cancer cells.
Industry: Utilized in the production of modified phenolic resins and as a compatibilizer in polymer composites
Mechanism of Action
The mechanism of action of 4-Amino-3-pentadecylphenol involves its interaction with cellular membranes and proteins. Its amphiphilic nature allows it to incorporate into lipid bilayers, disrupting membrane integrity and affecting cellular functions. Additionally, it can interact with proteins, altering their structure and function, which contributes to its antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
3-Pentadecylphenol: Shares the long alkyl chain but lacks the amino group.
4-Hydroxy-2-pentadecylaniline: Similar structure but with different substitution patterns.
Cardanol: A natural phenolic lipid with a similar alkyl chain but different functional groups
Uniqueness: 4-Amino-3-pentadecylphenol is unique due to its combination of a long alkyl chain and an amino group, which imparts distinct amphiphilic properties and reactivity. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
3158-55-2 |
|---|---|
Molecular Formula |
C21H37NO |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
4-amino-3-pentadecylphenol |
InChI |
InChI=1S/C21H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(23)16-17-21(19)22/h16-18,23H,2-15,22H2,1H3 |
InChI Key |
JEAQATRYHARRAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


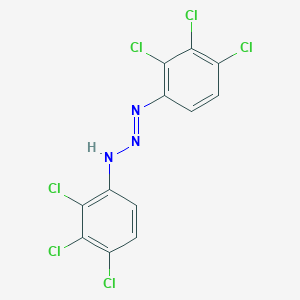
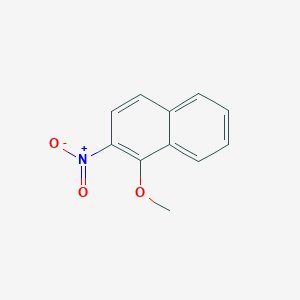

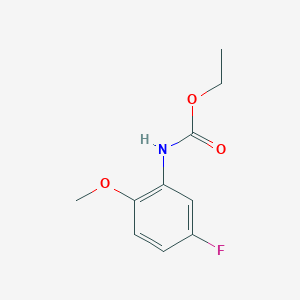

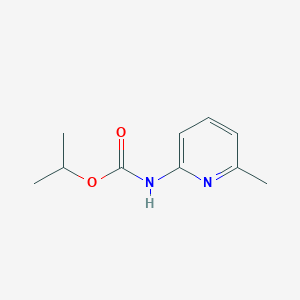
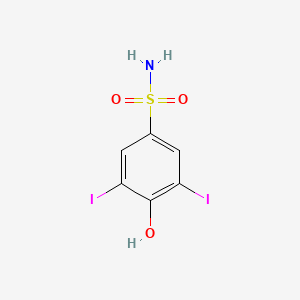
![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
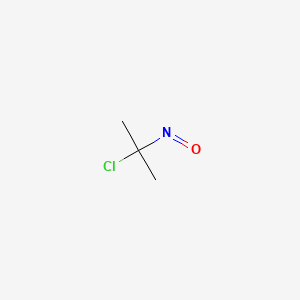
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
